1-Bromo-3-(2,2-difluoroethoxy)-2-methylbenzene

Lipophilicity Drug Design Physicochemical Properties

1-Bromo-3-(2,2-difluoroethoxy)-2-methylbenzene is a trisubstituted aromatic bromide (C9H9BrF2O; MW 251.07 g/mol) classified as a halogenated fluorinated building block. Its substitution pattern—a bromine atom at position 1, a 2,2-difluoroethoxy group at position 3, and a methyl group at position 2—creates a defined steric and electronic environment that differentiates it from its regioisomers and non-fluorinated analogs.

Molecular Formula C9H9BrF2O
Molecular Weight 251.07 g/mol
Cat. No. B8125741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-(2,2-difluoroethoxy)-2-methylbenzene
Molecular FormulaC9H9BrF2O
Molecular Weight251.07 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Br)OCC(F)F
InChIInChI=1S/C9H9BrF2O/c1-6-7(10)3-2-4-8(6)13-5-9(11)12/h2-4,9H,5H2,1H3
InChIKeyFKGAVSCLHCFQME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3-(2,2-difluoroethoxy)-2-methylbenzene (CAS 2301068-19-7): A Key Fluorinated Building Block for Medicinal Chemistry & Agrochemical Synthesis


1-Bromo-3-(2,2-difluoroethoxy)-2-methylbenzene is a trisubstituted aromatic bromide (C9H9BrF2O; MW 251.07 g/mol) [1] classified as a halogenated fluorinated building block. Its substitution pattern—a bromine atom at position 1, a 2,2-difluoroethoxy group at position 3, and a methyl group at position 2—creates a defined steric and electronic environment that differentiates it from its regioisomers and non-fluorinated analogs [2]. The bromo handle enables diverse metal-catalyzed cross-coupling reactions, while the difluoroethoxy moiety serves as a metabolically stable bioisostere of a methoxy group, a feature extensively validated in medicinal chemistry programs [3].

Why Generic Substitution is Risky: The Critical Impact of Substitution Pattern on 1-Bromo-3-(2,2-difluoroethoxy)-2-methylbenzene Reactivity and Physicochemical Properties


In-class fluorinated bromobenzene analogs cannot be treated as interchangeable commodities because even minor changes in the relative positions of the bromo, difluoroethoxy, and methyl groups alter the compound's reactivity profile, lipophilicity, and conformational flexibility [1]. The unique ortho-bromo/meta-difluoroethoxy arrangement in this compound provides a distinctive steric environment that influences the rates of oxidative addition in palladium-catalyzed cross-couplings compared to its para-substituted or methyl-shifted isomers [2]. Furthermore, the substitution pattern directly impacts computed physicochemical properties, such as XLogP3 and rotatable bond count, which are predictive of membrane permeability and metabolic stability in drug-like molecules [1].

Quantitative Evidence to Prioritize 1-Bromo-3-(2,2-difluoroethoxy)-2-methylbenzene Over Closest Analogs


Computed Lipophilicity (XLogP3): Divergent Membrane Permeability Potential Among Regioisomers

Computed XLogP3 values reveal meaningful differences in predicted lipophilicity between the target compound and its difluoromethoxy congener, which can translate to altered membrane permeability and in vivo distribution. The target compound (XLogP3 = 3.8) is slightly less lipophilic than 1-bromo-2-(difluoromethoxy)-3-methylbenzene (XLogP3 = 3.9), consistent with the larger ether linker in the difluoroethoxy moiety [1]. These differences, while modest, fall within the optimal range for oral bioavailability (Lipinski's Rule of 5) and highlight the need to select the specific substitution pattern based on target product profiles.

Lipophilicity Drug Design Physicochemical Properties

Rotatable Bond Count: Conformational Flexibility as a Determinant of Binding Affinity

The rotatable bond count—a key descriptor of molecular flexibility—differs between the target compound and its difluoromethoxy analog. With three rotatable bonds (vs. two for 1-bromo-2-(difluoromethoxy)-3-methylbenzene) [1], the target compound's extended ether chain offers greater conformational degrees of freedom, which can be exploited to optimize ligand-protein binding entropy or to navigate steric constraints in enzyme binding pockets. This flexibility is a direct consequence of the ethyleneoxy spacer in the difluoroethoxy group, absent in the difluoromethoxy series.

Conformational Analysis Medicinal Chemistry Structure-Activity Relationships

Bioisosteric Advantage: Metabolic Stability Superiority of 2,2-Difluoroethoxy Over Non-Fluorinated Alkoxy Groups

The 2,2-difluoroethoxy group is a clinically validated, metabolically stable bioisostere of the methoxy group, as demonstrated in the direct synthesis of fluorinated heteroarylether bioisosteres [1]. Replacing a methoxy or ethoxy group with a 2,2-difluoroethoxy moiety has been shown to dramatically improve metabolic stability by blocking CYP450-mediated O-dealkylation, a major metabolic clearance pathway, while preserving potency [2]. While the target compound itself is an intermediate, it bears this privileged motif, unlike its non-fluorinated ethoxy analog (CAS 1807041-64-0).

Metabolic Stability Bioisostere Fluorine Chemistry

Purity Benchmarking: Defined Quality Standard Facilitating Reproducible Downstream Chemistry

Commercially available batches of 1-bromo-3-(2,2-difluoroethoxy)-2-methylbenzene are supplied at a standardized minimum purity of 95% (HPLC) by multiple vendors , providing a reliability baseline that is not uniformly available for all regioisomers. While this purity level is typical for research-grade building blocks, the availability with clear analytical documentation reduces uncertainty in coupling stoichiometry and simplifies impurity profiling in downstream steps.

Quality Control Synthetic Reproducibility Medicinal Chemistry

Optimal Application Scenarios Where 1-Bromo-3-(2,2-difluoroethoxy)-2-methylbenzene Delivers Value


Medicinal Chemistry Lead Optimization: Introducing a Metabolically Stable Bioisostere via Suzuki Coupling

This building block is ideal for medicinal chemists aiming to replace a metabolically labile methoxy or ethoxy group with a 2,2-difluoroethoxy bioisostere in a lead series. The bromo substituent enables late-stage diversification via Suzuki-Miyaura coupling to install a wide range of aryl or heteroaryl partners, while the difluoroethoxy group simultaneously blocks CYP-mediated O-dealkylation [1]. The computed XLogP3 of 3.8 places drug candidates derived from this intermediate in a favorable lipophilicity range for oral bioavailability [2]. This approach is particularly relevant in kinase inhibitor programs or CNS-targeted projects where metabolic stability is paramount.

Agrochemical Intermediate: Constructing Fluorinated Pesticide or Herbicide Precursors

Fluorinated aromatic ethers are commonly found in modern agrochemicals due to enhanced environmental persistence and target-site binding. The target compound serves as a versatile precursor for the synthesis of fluorinated phenoxypropionate herbicides or fungicide intermediates. Its difluoroethoxy group provides hydrolytic stability unreachable with non-fluorinated analogs, reducing degradation rates in field conditions [3]. Chemists performing SAR exploration on crop protection agents can leverage the bromo handle for rapid analog generation via Negishi or Suzuki cross-coupling.

Fragment-Based Drug Discovery: Conformational Flexibility for Hit Evolution

The three rotatable bonds in this compound [2] provide greater conformational flexibility than its difluoromethoxy counterparts, making it a superior starting point in fragment-based drug discovery campaigns where fragment conformational adaptability is critical for productive binding. After initial coupling to a core scaffold, the flexible difluoroethoxy side chain can explore multiple binding sub-pockets, potentially enhancing the fragment's binding enthalpy and facilitating hit-to-lead evolution.

Chemical Biology Tool Synthesis: Incorporating Fluorinated Probes with Defined Lipophilicity

Researchers developing chemical probes for target engagement studies or PET imaging require precise control of lipophilicity to tune cellular permeability and non-specific binding. The unique combination of a reactive bromo group and a difluoroethoxy moiety with a measured XLogP3 of 3.8 [2] allows the deliberate construction of probes with predictable physicochemical profiles, which is more challenging when starting from non-prefunctionalized arenes or regioisomers with different lipophilicity signatures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-3-(2,2-difluoroethoxy)-2-methylbenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.